Bienvenue dans la boutique en ligne BenchChem!

(R)-KT109

DAGLβ inhibition IC50 endocannabinoid biosynthesis

Potent DAGLβ inhibitor (IC50=0.79 nM) for peripheral pain and macrophage inflammation studies. Requires KT195 negative control to confirm target specificity. 60-fold selectivity over DAGLα. Validate with ABHD6-negative control.

Molecular Formula C27H26N4O
Molecular Weight 422.5 g/mol
Cat. No. B608393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-KT109
SynonymsKT109;  KT-109;  KT 109
Molecular FormulaC27H26N4O
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2
InChIKeyJKJMWHULJIOKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (10mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-: A Selective DAGLβ Inhibitor for Endocannabinoid Pathway Research and Pain Studies


Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]- (commonly known as KT109) is a synthetic small molecule from the 1,2,3-triazole urea class that functions as a potent, isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key serine hydrolase in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. The compound features a biphenyl-triazole core linked to a 2-benzylpiperidine moiety and has been extensively characterized as a chemical probe for dissecting DAGLβ-mediated lipid signaling in inflammation and pain [2].

Procurement Alert: Why KT109 Cannot Be Replaced by Generic DAGL Inhibitors


While several compounds in the piperidyl-1,2,3-triazole urea class target the endocannabinoid system, their selectivity profiles diverge sharply. KT109 (DAGLβ-selective), KT172 (structural analog with altered selectivity), KT185 (ABHD6-selective), KT195 (ABHD6-selective negative control), DO34 (brain-penetrant DAGLα/β dual inhibitor), and DH376 (dual DAGLα/β inhibitor) each exhibit distinct target engagement, off-target liabilities, and in vivo functional outcomes [1]. Substituting KT109 with an in-class analog without confirming target specificity will confound experimental interpretation and may lead to erroneous conclusions about DAGLβ-specific biology [1].

KT109 Quantitative Differentiation Evidence vs. Closest Comparators


DAGLβ Inhibitory Potency: KT109 (42 nM) vs. KT172, DO34, and DH376

KT109 inhibits recombinant DAGLβ with an IC50 of 42 nM. In head-to-head comparisons, KT172 (a structural analog) shows near-equivalent potency (IC50 = 60 nM) [1]. However, KT109 is approximately 14-fold less potent than the brain-penetrant dual inhibitor DO34 (DAGLβ IC50 ~3-8 nM) and 4- to 10-fold less potent than DH376 [2]. This potency differential positions KT109 as a tool for studies where moderate target engagement is sufficient to perturb lipid networks without inducing maximal inhibition, whereas DO34/DH376 are preferred for central nervous system applications requiring high potency [1].

DAGLβ inhibition IC50 endocannabinoid biosynthesis serine hydrolase

Isoform Selectivity: KT109 Exhibits ~60-Fold Selectivity for DAGLβ Over DAGLα, Distinguished from Dual Inhibitors

KT109 displays approximately 60-fold selectivity for DAGLβ (IC50 = 42 nM) over DAGLα (IC50 ≈ 2.3 μM) [1]. In contrast, KT172 shows only ~2.3-fold selectivity (DAGLα IC50 = 140 nM) , while DO34 and DH376 are potent dual inhibitors with sub-10 nM IC50 values against both isoforms [2]. This pronounced selectivity profile makes KT109 the preferred reagent for experiments requiring clean discrimination between DAGLβ- and DAGLα-mediated effects, particularly in peripheral tissues where DAGLα expression is lower [1].

DAGLα isoform selectivity off-target endocannabinoid

Off-Target Profile: KT109 Has Detectable ABHD6 Activity (IC50 = 16 nM) That Must Be Controlled Experimentally

In competitive activity-based protein profiling (ABPP) assays, KT109 inhibits ABHD6 with an IC50 of 16 nM, representing its sole significant off-target among detected serine hydrolases [1]. KT172 exhibits even greater ABHD6 cross-reactivity (IC50 = 5 nM) , while the negative control probe KT195 is a potent, selective ABHD6 inhibitor (IC50 = 10 nM) with negligible DAGLβ activity . Researchers using KT109 must therefore include KT195 as a parallel control to distinguish DAGLβ-dependent from ABHD6-dependent phenotypes [1].

ABHD6 off-target selectivity chemical probe

Functional Cellular Efficacy: KT109 Reduces Cellular 2-AG by ~90% in Neuro2A Cells

Treatment of Neuro2A cells with KT109 (50 nM, 4 h) results in a ~90% reduction in cellular 2-AG levels, accompanied by significant accumulation of the DAGLβ substrate stearoyl-arachidonoyl diacylglycerol (SAG) [1]. KT172 produces comparable effects at 25 nM [1]. The negative control KT195 does not alter 2-AG levels, confirming that the effect is DAGLβ-mediated [1]. In human PC3 prostate cancer cells, KT109 (100 nM) similarly reduces 2-AG and increases SAG [1].

2-AG lipidomics endocannabinoid Neuro2A

In Vivo Efficacy: KT109 Reverses Inflammatory and Neuropathic Pain with ED50 of 10.4 mg/kg

In mouse models of LPS-induced inflammatory pain, systemic administration of KT109 (i.p.) reverses mechanical allodynia with an ED50 of 10.4 mg/kg (95% CI: 5.3–20.4 mg/kg) [1]. The antinociceptive effect persists for up to 28 hours after a single 40 mg/kg dose [1]. KT109 also reverses allodynia in chronic constriction injury (CCI) and chemotherapy-induced neuropathic pain (CINP) models without inducing motor deficits, anxiety, or gastric ulcers [1]. In contrast, the more potent dual inhibitor DO34 reduces brain 2-AG and impairs fear extinction learning due to DAGLα inhibition, highlighting a CNS safety liability not observed with KT109 [2].

inflammatory pain neuropathic pain in vivo ED50

Lipid Network Modulation: KT109 Suppresses Pro-Inflammatory Mediators in Macrophages

In LPS-stimulated mouse peritoneal macrophages, KT109 treatment significantly reduces secreted TNF-α levels and lowers production of pro-inflammatory prostaglandins PGE2 and PGD2 [1][2]. KT172 produces comparable anti-inflammatory effects [1]. The negative control KT195 does not suppress TNF-α, confirming DAGLβ specificity [1]. This anti-inflammatory profile is distinct from that of CNS-penetrant dual DAGL inhibitors, which may trigger compensatory inflammatory responses due to broader lipid network disruption [3].

macrophage inflammation prostaglandin TNF-α

Procurement-Guided Application Scenarios for KT109


Peripheral Inflammatory and Neuropathic Pain Research

KT109 is the tool of choice for studies investigating DAGLβ-mediated analgesia in peripheral tissues. The compound reverses allodynia in LPS-induced inflammatory pain, chronic constriction injury, and chemotherapy-induced neuropathic pain models at doses that do not produce CNS side effects or gastric lesions [1]. Unlike CNS-penetrant dual DAGL inhibitors, KT109's peripheral restriction avoids confounding DAGLα-mediated effects on fear extinction and learning [2]. Procurement for pain research should always include the negative control KT195 to control for ABHD6 inhibition [1].

Macrophage Lipid Signaling and Inflammation Studies

For experiments examining DAGLβ's role in macrophage pro-inflammatory responses, KT109 provides robust suppression of 2-AG, arachidonic acid, and downstream prostaglandins (PGE2, PGD2), as well as TNF-α secretion [1][2]. The compound's ~60-fold selectivity over DAGLα ensures that observed lipid changes can be attributed specifically to DAGLβ inhibition [1]. Researchers should pair KT109 with KT195 to confirm that anti-inflammatory effects are not mediated through ABHD6 [1].

Endocannabinoid Biosynthesis Pathway Dissection

KT109 is validated for use in cellular and in vivo models to dissect the contribution of DAGLβ to 2-AG biosynthesis. In Neuro2A cells, 50 nM KT109 achieves ~90% reduction in 2-AG, providing a robust window for lipidomic and signaling studies [1]. The compound is effective in both mouse and human systems, with confirmed target engagement in human PC3 prostate cancer cells [1]. For studies requiring brain 2-AG modulation, consider DO34 or DH376, but note that these compounds inhibit both DAGLα and DAGLβ and carry CNS behavioral liability [3].

Chemical Probe Validation and Negative Control Experiments

Given KT109's detectable off-target activity against ABHD6 (IC50 = 16 nM), all experiments must include parallel treatment with the ABHD6-selective negative control probe KT195 (IC50 = 10 nM for ABHD6, no DAGLβ activity) [1][2]. This paired-probe approach enables definitive assignment of phenotypes to DAGLβ versus ABHD6 inhibition. Procurement of KT109 should therefore be accompanied by KT195 to ensure experimental rigor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-KT109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.